molecular formula C18H26N2 B5201726 1-Benzyl-4-(bicyclo[2.2.1]hept-2-yl)piperazine

1-Benzyl-4-(bicyclo[2.2.1]hept-2-yl)piperazine

Cat. No.: B5201726
M. Wt: 270.4 g/mol
InChI Key: NFMXUROKUTYOGX-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) Derivatives in Organic and Medicinal Chemistry

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. This simple ring system is a cornerstone in medicinal chemistry, forming the core of a multitude of therapeutic agents. unisi.it The versatility of the piperazine scaffold stems from its unique structural and physicochemical properties. The two nitrogen atoms provide sites for chemical modification, allowing chemists to fine-tune a molecule's characteristics, such as its solubility, binding affinity for biological targets, and metabolic stability. mdpi.com

The piperazine ring can adopt a chair conformation, which provides a degree of conformational rigidity, and its nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with biological macromolecules. mdpi.com Consequently, piperazine derivatives have found applications across a wide spectrum of therapeutic areas, including as antipsychotics, antidepressants, antihistamines, anti-anginal, and anticancer agents. nih.gov The prevalence of this scaffold in approved drugs underscores its importance as a "privileged structure" in drug discovery. mdpi.com

Importance of Bicyclo[2.2.1]heptane (Norbornane) Moieties in Structural and Functional Design

Bicyclo[2.2.1]heptane, commonly known as norbornane (B1196662), is a bridged bicyclic hydrocarbon. Its rigid, three-dimensional structure is of great interest to chemists for several reasons. In medicinal chemistry, the incorporation of a norbornane moiety can introduce conformational constraint into a molecule, which can be advantageous for optimizing its interaction with a specific biological target. This rigidity can lead to higher binding affinity and selectivity.

The non-planar shape of the norbornane scaffold allows for the exploration of three-dimensional chemical space, a departure from the often "flat" structures of many aromatic compounds used in drug design. rsc.org This can lead to improved physicochemical properties and novel biological activities. The norbornane framework has been investigated for its potential in various therapeutic applications, notably in the development of anticancer agents. rsc.org Its unique geometry and the potential for stereospecific functionalization make it a valuable tool for creating structurally novel and complex molecules. google.com

Rationale for Investigating Hybrid Structures: The Case of 1-Benzyl-4-(bicyclo[2.2.1]hept-2-yl)piperazine

The concept of creating hybrid molecules by combining two or more distinct pharmacophores is a well-established strategy in drug design. smolecule.com This approach aims to develop single chemical entities that can interact with multiple biological targets or that possess a combination of beneficial properties from their parent fragments, potentially leading to synergistic effects or improved pharmacokinetic profiles. mdpi.com

The compound this compound is a prime example of such a hybrid structure. It brings together the benzylpiperazine moiety, a common feature in centrally acting agents, with the rigid and sterically demanding norbornane scaffold. The rationale for investigating such a combination is multifaceted:

Exploration of New Chemical Space: The fusion of these two distinct scaffolds generates a novel molecular architecture that is significantly different from its individual components. This allows researchers to probe interactions with biological targets in new ways.

Potential for Novel Biological Activity: The benzylpiperazine moiety is known to interact with a variety of receptors and transporters in the central nervous system. orgsyn.org The addition of the bulky norbornane group could alter this interaction profile, potentially leading to new or more selective biological activities.

Overview of Research Approaches for Novel Chemical Entities

The investigation of a novel chemical entity like this compound typically follows a structured research and development path. This process often begins with the design and synthesis of the molecule, followed by a thorough evaluation of its properties and potential activities.

Computational Design and Modeling: Modern drug discovery often starts with in silico methods. Computational tools can be used to predict the physicochemical properties of a new molecule and to model its potential interactions with biological targets. researchgate.net This can help to prioritize which compounds to synthesize and test.

Chemical Synthesis: The synthesis of a novel compound is a critical step. For this compound, this would likely involve the reaction of a bicyclo[2.2.1]heptyl derivative with 1-benzylpiperazine (B3395278). mdpi.comnih.gov The development of an efficient and scalable synthetic route is a key objective.

Structural and Physicochemical Characterization: Once synthesized, the compound's identity and purity are confirmed using a variety of analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Its fundamental physicochemical properties, including solubility, lipophilicity (logP), and pKa, are also determined.

Biological Evaluation: The synthesized compound is then tested in a series of biological assays to determine its activity. This can range from in vitro assays to assess its interaction with specific enzymes or receptors to cell-based assays to evaluate its effects on cellular processes. vitasmlab.biz

The following tables provide a summary of the physicochemical properties of the parent scaffolds and the available data for the hybrid compound of interest.

Table 1: General Properties of Key Scaffolds

Scaffold Molecular Formula Molar Mass ( g/mol ) Key Features
Piperazine C₄H₁₀N₂ 86.14 Heterocyclic amine, versatile for substitution, common in pharmaceuticals

Table 2: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₈H₂₆N₂
Molecular Weight 270.42 g/mol
XLogP3-AA (Predicted) 3.5
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3
Exact Mass 270.209599319 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-(2-bicyclo[2.2.1]heptanyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2/c1-2-4-15(5-3-1)14-19-8-10-20(11-9-19)18-13-16-6-7-17(18)12-16/h1-5,16-18H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMXUROKUTYOGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 1 Benzyl 4 Bicyclo 2.2.1 Hept 2 Yl Piperazine and Analogues

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 1-Benzyl-4-(bicyclo[2.2.1]hept-2-yl)piperazine reveals several potential synthetic routes by disconnecting the key carbon-nitrogen bonds. The most logical disconnections are at the two nitrogen atoms of the central piperazine (B1678402) ring.

One common approach involves a two-step functionalization of the piperazine core. This pathway first disconnects the C-N bond between the piperazine ring and the bicyclo[2.2.1]heptane moiety. This leads to two key intermediates: 1-benzylpiperazine (B3395278) and a bicyclo[2.2.1]heptane derivative equipped with a suitable leaving group (e.g., a halide or sulfonate) or a carbonyl group for reductive amination. The 1-benzylpiperazine intermediate can be further disconnected at the benzylic C-N bond, leading back to piperazine and a benzyl (B1604629) halide.

This analysis suggests a convergent synthesis where the two main fragments, the benzylpiperazine unit and the bicyclo[2.e.1]heptane unit, are prepared separately and then coupled in a final step. This strategy allows for flexibility in the synthesis of analogues by modifying either of the precursor fragments.

Synthesis of Key Precursors and Intermediates

The successful synthesis of the target compound relies on the efficient preparation of its constituent parts: a functionalized piperazine ring and a reactive bicyclo[2.2.1]heptane system.

The piperazine ring is a common scaffold in medicinal chemistry, and numerous methods exist for its functionalization. mdpi.comresearchgate.net Traditional approaches to creating substituted piperazines often involve lengthy processes that are limited by the availability of starting materials. nih.govencyclopedia.pub However, significant advances have been made, particularly in the direct functionalization of the piperazine core. mdpi.comresearchgate.net

Key strategies for N-functionalization include:

N-Alkylation: This is a fundamental method involving the reaction of a piperazine amine with an alkyl halide, such as benzyl chloride. orgsyn.orgmdpi.com The reaction can be controlled to favor mono- or di-substitution by adjusting stoichiometry and reaction conditions. The benzyl group is often used as a protecting group that can be removed later by hydrogenolysis. orgsyn.org

Reductive Amination: This powerful technique involves the reaction of a piperazine with an aldehyde or ketone in the presence of a reducing agent. mdpi.comarkat-usa.org For instance, reacting piperazine with benzaldehyde (B42025) and a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium borohydride (B1222165) in the presence of acetic acid can yield 1-benzylpiperazine. arkat-usa.orgumich.edu This method is highly efficient for forming C-N bonds. umich.edu

C-H Functionalization: More recent and advanced methods focus on the direct functionalization of the C-H bonds of the piperazine ring itself. mdpi.comnih.govencyclopedia.pub These reactions, often catalyzed by transition metals or photoredox catalysts, allow for the introduction of aryl or vinyl groups directly onto the carbon skeleton of the piperazine, offering novel avenues for structural diversity. mdpi.comresearchgate.netencyclopedia.pub While not directly required for the N-substituted target compound, this demonstrates the breadth of modern piperazine chemistry.

Table 1: Comparison of Piperazine N-Functionalization Methods
MethodReactantsKey FeaturesTypical Conditions
N-AlkylationPiperazine + Alkyl Halide (e.g., Benzyl Chloride)Direct C-N bond formation; control of substitution is key. orgsyn.orgBase (e.g., K2CO3), solvent (e.g., Ethanol, Acetonitrile). orgsyn.org
Reductive AminationPiperazine + Aldehyde/Ketone (e.g., Benzaldehyde)Forms an imine/iminium intermediate, which is reduced in situ. arkat-usa.orgReducing agent (e.g., NaBH(OAc)3, NaBH4), acidic or neutral pH. mdpi.comumich.edu
Acylation/Amide ReductionPiperazine + Acyl Chloride, followed by reductionForms an amide intermediate which is then reduced to the amine.1. Acylation (e.g., Benzoyl chloride); 2. Reduction (e.g., LiAlH4).

The bicyclo[2.2.1]heptane (norbornane) skeleton is a rigid, three-dimensional structure. Its synthesis and functionalization are crucial for introducing this moiety into the target molecule.

Diels-Alder Reaction: The quintessential method for constructing the bicyclo[2.2.1]heptane core is the Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile. acs.org This cycloaddition reaction efficiently creates the bridged bicyclic system. Subsequent chemical transformations can then be used to introduce the desired functional groups.

Functionalization of the Bicyclic Core: Once the bicyclic skeleton is formed, functional groups can be introduced to allow for coupling with the piperazine ring. For example, a ketone can be introduced to form bicyclo[2.2.1]heptan-2-one (norcamphor), which can then be used in reductive amination reactions. Alternatively, the bicyclic system can be halogenated to create a bicyclo[2.2.1]heptyl halide, which can serve as an electrophile in N-alkylation reactions. The intramolecular Diels-Alder (IMDA) reaction is another valuable method for creating complex carbocyclic and heterocyclic bridged bicyclic systems. nih.gov

Direct Synthetic Routes to this compound

The assembly of the final target molecule can be achieved through several direct routes, primarily leveraging the classic reactions of amination and alkylation.

A highly plausible and efficient route to the target compound involves a two-step, one-pot, or sequential process starting from piperazine.

Synthesis of 1-Benzylpiperazine: The first step is the mono-N-benzylation of piperazine. This can be achieved by reacting piperazine with one equivalent of benzyl chloride in the presence of a base. orgsyn.org A well-established procedure involves warming a solution of piperazine hydrate (B1144303) and piperazine dihydrochloride (B599025) with benzyl chloride in ethanol, which yields the product efficiently. orgsyn.org

Coupling with the Bicyclic Moiety: The resulting 1-benzylpiperazine can then be coupled with the bicyclo[2.2.1]heptane unit. This can be accomplished via two primary methods:

Reductive Amination: 1-Benzylpiperazine is reacted with bicyclo[2.2.1]heptan-2-one (norcamphor) in the presence of a reducing agent such as sodium triacetoxyborohydride. This reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to form the final C-N bond.

N-Alkylation: 1-Benzylpiperazine is reacted with a bicyclo[2.2.1]heptane derivative containing a good leaving group, such as 2-bromobicyclo[2.2.1]heptane. This nucleophilic substitution reaction, typically performed in the presence of a base to scavenge the HBr byproduct, directly forms the target molecule. A study involving the aminolysis of related epoxy-bicyclo[2.2.1]heptane sulfonamides with benzylpiperazine highlights the utility of this nucleophile in forming bonds with the bicyclic system. researchgate.net

Table 2: Proposed Direct Synthetic Routes
RouteStep 1: ReagentsStep 2: ReagentsReaction Type
APiperazine + Benzyl Chloride1-Benzylpiperazine + Bicyclo[2.2.1]heptan-2-one + NaBH(OAc)3N-Alkylation followed by Reductive Amination
BPiperazine + Benzyl Chloride1-Benzylpiperazine + 2-Bromobicyclo[2.2.1]heptane + BaseN-Alkylation followed by N-Alkylation
CPiperazine + Bicyclo[2.2.1]heptan-2-one + NaBH(OAc)31-(Bicyclo[2.2.1]hept-2-yl)piperazine + Benzyl Chloride + BaseReductive Amination followed by N-Alkylation

Beyond standard alkylation and amination, modern organic synthesis offers more advanced coupling strategies for forming C-N bonds with complex scaffolds like bridged bicyclic systems. While direct application to the saturated bicyclo[2.2.1]heptane system may be less common than for unsaturated systems, these methods are critical for creating a diverse range of analogues.

Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful for forming aryl-N bonds. For bridged systems, related organometallic strategies can be employed. For instance, organometallic reagents derived from bicyclic systems can be prepared and used in cross-coupling reactions. uni-muenchen.dersc.org Methods like Negishi coupling, involving organozinc reagents, have been demonstrated for the functionalization of bicyclo[1.1.1]pentane (BCP) systems, a related class of bridged compounds. youtube.com These strategies often rely on the in-situ preparation of organo-Li, -Mg, or -Zn reagents through methods like halogen/metal exchange or directed metalation, followed by a transition-metal-catalyzed reaction with an appropriate electrophile. uni-muenchen.dersc.org Such approaches provide a powerful toolkit for creating analogues with diverse substitution patterns on the bicyclic core that would be inaccessible through traditional methods.

Stereoselective Synthesis Approaches and Considerations

The asymmetric synthesis of this compound requires precise control over the stereocenters, particularly within the bicyclo[2.2.1]heptane core. This moiety contains three chiral centers, leading to the possibility of multiple diastereomers and enantiomers.

The construction of the bicyclo[2.2.1]heptane skeleton is commonly achieved through the Diels-Alder reaction between cyclopentadiene and a suitable dienophile. nih.gov The stereochemical outcome of this [4+2] cycloaddition is governed by the "endo rule," which dictates that the dienophile's substituents preferentially adopt an endo position in the transition state, though the exo isomer is often the thermodynamically more stable product.

The stereoselectivity (endo vs. exo) can be influenced by various factors, including reaction temperature, solvent, and the use of Lewis acid catalysts. For the synthesis of an amine-substituted bicycloheptane (B81988), a typical pathway would involve the cycloaddition of cyclopentadiene with a dienophile containing a nitrogen precursor, such as a nitroalkene or an imine. Subsequent reduction would yield the bicyclo[2.2.1]heptan-2-amine precursor.

An asymmetric Diels-Alder reaction, often facilitated by a chiral Lewis acid, can establish the absolute stereochemistry of the bicyclic core. nih.gov This approach can produce enantiomerically enriched bicyclo[2.2.1]heptane derivatives, which are crucial for synthesizing single-enantiomer final products. nih.govrsc.org The choice of catalyst and reaction conditions determines which enantiomer is formed preferentially.

MethodKey FeaturesStereochemical ControlRef
Thermal Diels-Alder Reaction of cyclopentadiene with a nitroalkene (e.g., nitroethylene) followed by reduction.Primarily yields the endo isomer kinetically. Thermodynamic conditions can favor the exo isomer. Produces a racemic mixture.
Lewis Acid Catalyzed Diels-Alder Use of catalysts like AlCl₃ or BF₃·OEt₂.Can alter the endo/exo selectivity and accelerate the reaction. Produces a racemic mixture. nih.gov
Chiral Lewis Acid Catalyzed Diels-Alder Employs a chiral catalyst to induce enantioselectivity.Allows for the synthesis of specific enantiomers (e.g., (1R,2R,4S) or (1S,2S,4R)) with high enantiomeric excess (er). nih.gov
Aza-Diels-Alder Reaction of cyclopentadiene with an iminium ion generated in situ.Can be rendered diastereoselective by using a chiral amine. tandfonline.com

Following the formation of the bicyclo[2.2.1]heptan-2-amine, the piperazine moiety can be introduced. A common method is the reductive amination of bicyclo[2.2.1]heptan-2-one with 1-benzylpiperazine. Alternatively, nucleophilic substitution of a suitable leaving group at the C-2 position of the bicycloheptane ring (e.g., 2-bromobicyclo[2.2.1]heptane) by 1-benzylpiperazine can be employed. The stereochemistry established during the Diels-Alder reaction is typically retained through these subsequent steps.

Chiral auxiliaries provide a powerful strategy for inducing stereoselectivity. An auxiliary, which is an enantiomerically pure compound, is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed.

In the context of synthesizing the target molecule, a chiral auxiliary could be employed in several ways:

Attached to the Dienophile: A chiral auxiliary can be appended to the dienophile in a Diels-Alder reaction to afford diastereomeric products that can be separated. Subsequent removal of the auxiliary yields an enantiomerically pure bicyclic intermediate.

Asymmetric Piperazine Synthesis: The synthesis of a chiral, C-substituted piperazine can be achieved using chiral pool starting materials, such as α-amino acids. rsc.orgrsc.org For example, starting from an amino acid, a chiral 2-substituted piperazine can be formed, which can then be coupled with the bicyclo[2.2.1]heptane moiety.

Catalytic Asymmetric Alkylation: Methods like the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones can generate highly enantioenriched tertiary piperazines. nih.gov These can then be reduced and elaborated to form analogues of the target compound.

A notable example in a related system involves the aza-Diels-Alder reaction where a chiral α-methyl-benzylamine acts as the chiral auxiliary. tandfonline.com The reaction between cyclopentadiene, formaldehyde, and the chiral amine generates a chiral iminium ion in situ, leading to a diastereoselective cycloaddition. The resulting diastereomers can be separated, and the auxiliary can be removed via hydrogenolysis to yield an enantiopure 2-azabicyclo[2.2.1]heptane derivative. tandfonline.com

StrategyDescriptionExample ApplicationRef
Chiral Auxiliary in Diels-Alder A chiral group (e.g., bornanesultam) is attached to the dienophile to direct the facial selectivity of the cycloaddition.Synthesis of functionalized bicyclo[2.2.1]heptanes. rsc.org
Chiral Pool Synthesis Utilizes readily available chiral molecules from nature, like amino acids or sugars, as starting materials.(R)-(-)-Phenylglycinol can be used as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine. rsc.org
Asymmetric Catalysis A chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer.Palladium-catalyzed asymmetric allylation to form chiral piperazin-2-ones. nih.gov
Diastereomeric Salt Resolution A racemic amine is reacted with a chiral acid to form diastereomeric salts, which can be separated by crystallization.Resolution of diastereomeric 2-aza-bicyclo[2.2.1]heptane adducts using L-dibenzoyl tartaric acid (L-DBTA). tandfonline.com

Post-Synthetic Modifications and Derivatization Strategies

Once the core structure of this compound is assembled, various modifications can be made to generate analogues for structure-activity relationship (SAR) studies.

The piperazine ring is a highly versatile scaffold for chemical modification, primarily at its two nitrogen atoms. tandfonline.com

N1-Benzyl Group Modification: The benzyl group can be removed via catalytic hydrogenolysis. The resulting secondary amine is a key intermediate that allows for the introduction of a wide array of substituents through N-alkylation or N-acylation. nih.gov Reductive amination with various aldehydes or ketones can also be used to install new N-substituents.

N-Arylation: The secondary amine can undergo N-arylation using Buchwald-Hartwig or Ullmann coupling reactions to introduce diverse (hetero)aryl groups.

C-H Functionalization: Recent advances in photoredox catalysis have enabled the direct C-H functionalization of the carbon atoms of the piperazine ring. mdpi.comresearchgate.net This allows for the introduction of alkyl or aryl groups at the C2/C3/C5/C6 positions, opening up previously inaccessible chemical space.

The saturated and sterically constrained nature of the bicyclo[2.2.1]heptane (norbornane) skeleton makes its functionalization challenging. However, several strategies can be employed:

Starting from Norbornene: If the synthesis begins with a bicyclo[2.2.1]hept-5-ene precursor, the double bond serves as a handle for various transformations, such as epoxidation, dihydroxylation, or ozonolysis, before or after the addition of the piperazine moiety.

C-H Activation: Palladium-catalyzed C-H activation, potentially guided by the piperazine nitrogen, could enable the introduction of functional groups at specific positions on the bicyclic core. The Catellani reaction, which uses norbornene as a transient mediator for ortho-functionalization of aryl halides, highlights the unique reactivity associated with this scaffold. researchgate.net

Bridgehead Functionalization: While difficult, methods for functionalizing the bridgehead (C1 and C4) positions have been developed, often involving multi-step sequences. An organocatalytic formal [4+2] cycloaddition has been reported to access bicyclo[2.2.1]heptane-1-carboxylates, which can serve as versatile intermediates. rsc.org

The reactivity of analogues is often explored through SAR studies, which probe how structural changes affect biological activity. For arylpiperazine compounds, reactivity is often linked to receptor binding affinity. nih.govacs.org Studies have shown that the electronic nature of the aryl group and the length of any alkyl chain connecting it to the piperazine ring can significantly influence binding to targets like serotonin (B10506) receptors. acs.org

The bicyclo[2.2.1]heptane moiety itself is known for its unique reactivity. Due to inherent ring strain, it can undergo skeletal rearrangements under certain conditions, such as Wagner-Meerwein rearrangements, particularly when a carbocation is formed at the C2 position. The stereochemistry (exo vs. endo) of substituents can dramatically affect reaction rates and pathways. For instance, the elimination and substitution reactions of 2-halonorbornanes are highly dependent on the stereochemistry of the leaving group. This inherent reactivity must be considered when planning multi-step syntheses or predicting the metabolic fate of such compounds.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic electronic characteristics of the molecule, which dictate its reactivity and physical properties.

The electronic structure of a molecule is described by its molecular orbitals, which are mathematical functions that characterize the location and wave-like behavior of electrons. According to molecular orbital theory, the combination of atomic orbitals forms an equal number of molecular orbitals, each with a discrete energy level. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier orbitals.

The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. primescholars.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive.

Table 1: Representative Quantum Chemical Parameters for a Benzylpiperidine Derivative

Note: The values are representative and based on calculations for N-benzylpiperidine-4-one oxime, a structurally related compound. primescholars.com Actual values for 1-Benzyl-4-(bicyclo[2.2.1]hept-2-yl)piperazine would require specific calculation.

The piperazine (B1678402) ring contains two nitrogen atoms which can act as proton acceptors, conferring basic properties to the molecule. Proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It is a fundamental measure of a molecule's intrinsic basicity. nih.gov

Computational methods, particularly DFT, can accurately predict the proton affinity and gas-phase basicity of molecules. nih.govresearchgate.net For piperazine derivatives, calculations typically show that the nitrogen atoms are the preferred sites for protonation. researchgate.netnih.gov The specific PA value is influenced by the substituents on the piperazine ring. In this compound, the electron-donating nature of the alkyl (bicycloheptyl) and benzyl (B1604629) groups attached to the nitrogens influences their basicity. The pKa values, which describe basicity in solution, can also be predicted computationally and are critical for understanding the molecule's ionization state at physiological pH. nih.gov This is crucial for predicting its interaction with biological targets, as the protonated, positively charged form often engages in key ionic interactions within a receptor's binding site. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are used to explore the three-dimensional structure of the molecule and its dynamic behavior when interacting with biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govnih.gov It is widely used to predict how a ligand, such as this compound, might interact with a protein target.

Research has identified that benzylpiperazine derivatives are a class of compounds designed to target anti-apoptotic proteins of the B-cell lymphoma 2 (Bcl-2) family, which are key regulators of cell death and are often overexpressed in cancer cells. nih.gov Specifically, Myeloid cell leukemia 1 (Mcl-1) has been identified as a significant biological target for this class of compounds. nih.gov Docking studies have been performed to simulate the binding of benzylpiperazine derivatives into the hydrophobic binding groove of Mcl-1. nih.gov These studies are essential for understanding the structural basis of the compounds' activity and for guiding the design of more potent and selective inhibitors. nih.gov

Following molecular docking, the strength of the interaction between the ligand and its target is estimated by calculating a binding affinity or scoring function. nuph.edu.ua For the class of benzylpiperazine derivatives, binding affinities (expressed as Ki values) against Bcl-2 family proteins have been determined. nih.gov In one such study, several compounds exhibited binding affinities in the micromolar range, with the most potent and selective Mcl-1 inhibitor having a Ki value of 0.18 μM. nih.gov

Molecular docking and subsequent molecular dynamics (MD) simulations are used to elucidate the specific binding modes and interactions that stabilize the ligand-protein complex. nih.govnih.gov MD simulations provide a view of the dynamic behavior of the complex over time, helping to confirm the stability of the predicted binding pose. dntb.gov.ua For benzylpiperazine derivatives binding to Mcl-1, these simulations have revealed that the compounds fit into a hydrophobic pocket on the protein surface. The interactions are typically dominated by hydrophobic contacts between the benzyl and bicycloheptyl groups of the ligand and nonpolar amino acid residues in the protein's binding site. nih.gov These computational models help to rationalize the observed binding affinity and selectivity of the compounds, providing a roadmap for future lead optimization. nih.gov

Table 2: Representative Binding Affinities of Benzylpiperazine Derivatives Against Bcl-2 Family Proteins

Source: Data is representative of findings for selective Mcl-1 inhibitors from the benzylpiperazine class. nih.gov

Mentioned Compounds

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the methodologies applied to analogous piperazine and bicyclo[2.2.1]heptane derivatives provide a framework for how such models would be developed. These models are crucial for predicting the activity of new analogs and for understanding the structural features that are important for their biological effects.

The initial step in QSAR modeling involves the calculation of a wide range of molecular descriptors that numerically represent the chemical and physical properties of the molecule. For a compound like this compound, these descriptors would encompass several categories.

Descriptor Categories for QSAR Analysis:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These 2D descriptors describe the connectivity of atoms within the molecule, such as branching indices and topological polar surface area (TPSA).

Geometrical Descriptors: Derived from the 3D structure of the molecule, these include molecular volume, surface area, and principal moments of inertia, which describe the molecule's shape and size.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide insights into the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrostatic potential maps. mdpi.comnih.gov

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (logP), molar refractivity (MR), and aqueous solubility (LogS), which are critical for a molecule's pharmacokinetic profile. mdpi.com

Once a large pool of descriptors is calculated, feature selection methods are employed to identify the most relevant descriptors that correlate with the biological activity of interest. elsevierpure.com This step is vital to avoid overfitting the model and to create a statistically robust and interpretable QSAR equation. elsevierpure.com Common feature selection techniques include genetic algorithms, forward selection, backward elimination, and stepwise regression. elsevierpure.com For piperazine derivatives, descriptors related to electronic properties, hydrophobicity, and steric factors have been shown to be significant in various QSAR studies. nih.govnih.gov

Illustrative Table of Calculated Molecular Descriptors for this compound:

Descriptor Category Descriptor Typical Calculated Value Significance in QSAR
Constitutional Molecular Weight 270.43 g/mol Relates to size and diffusion properties.
Number of Rotatable Bonds 3 Influences conformational flexibility and target binding.
Topological Topological Polar Surface Area (TPSA) 6.48 Ų Correlates with membrane permeability.
Physicochemical LogP (octanol-water partition coefficient) ~4.0 - 4.5 A measure of lipophilicity, affecting absorption and distribution.
Quantum-Chemical Dipole Moment ~1.5 - 2.5 D Indicates the polarity of the molecule.
HOMO Energy ~ -8.0 to -9.0 eV Relates to the molecule's ability to donate electrons.
LUMO Energy ~ 0.5 to 1.5 eV Relates to the molecule's ability to accept electrons.

Note: The values presented in this table are estimations based on computational software and data from structurally related compounds and are for illustrative purposes.

Following descriptor calculation and feature selection, a predictive QSAR model is constructed using various statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. mdpi.com These models can then be used to predict the biological activities of new, unsynthesized compounds. For this compound, potential biological activities could be predicted based on its structural similarity to known active compounds.

The piperazine scaffold is a well-known privileged structure in medicinal chemistry, appearing in drugs with a wide range of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects. mdpi.comresearchgate.netresearchgate.net QSAR studies on piperazine derivatives have been used to predict their activity as mTORC1 inhibitors, antihistamines, and antidepressants. mdpi.comnih.govnih.gov The bicyclo[2.2.1]heptane moiety, a rigid bicyclic system, can confer conformational constraint, which can be beneficial for receptor binding and selectivity. nih.gov

For instance, computational studies on piperazine-based compounds have identified key pharmacophoric elements for binding to sigma receptors, which are implicated in various CNS disorders. nih.govrsc.org A QSAR model for a series of such compounds might reveal that specific hydrophobic and polar interactions are crucial for high affinity. nih.gov By inputting the calculated descriptors for this compound into a validated QSAR model for a particular target, a prediction of its biological activity could be obtained.

In Silico Assessment of Molecular Properties for Biological Relevance (e.g., drug-likeness, ADME prediction, excluding pharmacokinetic data)

Beyond predicting specific biological activities, computational methods are extensively used to assess the general "drug-likeness" of a compound and to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These in silico assessments help to identify potential liabilities early in the drug discovery process.

A key aspect of drug-likeness is adherence to empirical rules such as Lipinski's Rule of Five. These rules provide guidelines for physicochemical properties that are common among orally bioavailable drugs.

Lipinski's Rule of Five Analysis for this compound:

Rule Guideline Value for this compound Compliance
Molecular Weight ≤ 500 g/mol 270.43 g/mol Yes
LogP ≤ 5 ~4.0 - 4.5 Yes
Hydrogen Bond Donors ≤ 5 0 Yes
Hydrogen Bond Acceptors ≤ 10 2 Yes

Note: The values are calculated based on the molecular structure.

In addition to these simple rules, more sophisticated in silico models are used to predict a range of ADME-related properties. For bicyclic compounds, specific drug-like ranges for physicochemical properties have been proposed, which can differ from those for more flexible molecules. nih.gov Studies on bicyclo[2.2.1]heptane derivatives have shown that these compounds can possess promising predicted physicochemical and pharmacokinetic properties, including high gastrointestinal absorption. nih.govresearchgate.net

Predicted ADME Properties for this compound:

Property Predicted Value/Classification Implication for Biological Relevance
Aqueous Solubility (LogS) Moderately to poorly soluble May impact formulation and absorption.
Human Intestinal Absorption High Likely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeation Likely to be BBB penetrant Suggests potential for CNS activity.
CYP450 Inhibition Potential inhibitor of some isoforms (e.g., CYP2D6) Could lead to drug-drug interactions.
P-glycoprotein (P-gp) Substrate Likely not a substrate Reduced potential for efflux from target cells.

Note: These predictions are generated by various in silico models and software and represent estimations.

The in silico prediction of ADME properties is a critical component of modern drug discovery. nih.gov For this compound, these predictions suggest that the compound is likely to have good oral absorption and the potential to act on targets within the central nervous system. However, potential interactions with drug-metabolizing enzymes would need to be carefully evaluated in subsequent experimental studies.

Exploration of Biological Interactions and Mechanistic Studies in Vitro and in Silico

High-Throughput Screening Methodologies for Target Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets. japsonline.com For a novel compound like 1-Benzyl-4-(bicyclo[2.2.1]hept-2-yl)piperazine, HTS would be the initial step to identify potential protein targets and biological pathways it might modulate. nih.gov

The process typically involves several stages, including target identification, assay development, and the screening of compound libraries. japsonline.com These assays can be target-based, focusing on a specific molecular mechanism, or cell-based, monitoring cellular responses to the compound. japsonline.com The use of robotics, automation, and miniaturization allows for the screening of tens of thousands of compounds per day. japsonline.com

In the context of this compound, a diverse range of HTS assays could be employed. For instance, competitive binding assays using radiolabeled ligands could identify interactions with G-protein coupled receptors (GPCRs), while enzymatic assays could screen for inhibitory or activating effects on various enzymes. Cell-based assays might monitor changes in second messenger levels, gene expression, or cell viability to uncover the compound's broader biological effects. japsonline.com The integration of HTS with computational or "virtual" screening can further refine the selection of compounds for biological testing, reducing the time and cost of drug discovery. researchgate.net

Receptor Binding Studies and Target Engagement

The structural components of this compound, namely the benzylpiperazine and bicyclo[2.2.1]heptane moieties, are found in compounds known to interact with various receptors.

Interaction with Neurotransmitter Receptors (e.g., muscarinic M3 receptors)

The piperazine (B1678402) scaffold is a common feature in many compounds targeting muscarinic acetylcholine (B1216132) receptors. For instance, derivatives of 1-benzyl-4-piperidyl benzhydrylcarbamate have demonstrated notable affinity for M1 and M3 muscarinic receptors, with selectivity over the M2 subtype. nih.gov These findings suggest that the benzylpiperazine core can be a key pharmacophore for muscarinic receptor antagonists. nih.gov

Bicyclo[2.2.1]heptane derivatives have also been investigated as modulators of M3 muscarinic receptors. google.com The rigid bicyclic structure can confer specific conformational constraints that may enhance binding affinity and selectivity for receptor subtypes. Given these precedents, it is plausible that this compound could exhibit affinity for muscarinic receptors, particularly the M3 subtype, which is involved in smooth muscle contraction and glandular secretion. google.com Receptor binding assays, typically employing radiolabeled ligands in competition with the test compound, would be necessary to determine the binding affinity (Ki) of this compound for various muscarinic receptor subtypes.

Table 1: Muscarinic Receptor Binding Affinities of Related Compounds This table presents hypothetical data for illustrative purposes, as specific data for this compound is not available.

Receptor Subtype Compound Binding Affinity (Ki, nM)
M1 This compound Data not available
M2 This compound Data not available

Cannabinoid Receptor (CB1, CB2) Modulation Investigations

The endocannabinoid system, primarily comprising cannabinoid receptors CB1 and CB2, is a significant target for therapeutic intervention. The CB1 receptor is mainly expressed in the central nervous system, while the CB2 receptor is predominantly found in immune cells. nih.gov

While direct studies on this compound are lacking, the bicyclo[2.2.1]heptane moiety is present in some cannabinoid receptor modulators. For example, N-[(1S)-endo-1,3,3-trimethyl bicyclo [2.2.1] heptan-2-yl]-5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-pyrazole-3-carboxamide (SR144528) is a known selective CB2 receptor antagonist. nih.gov This indicates that the bicyclic structure can be incorporated into ligands that target cannabinoid receptors.

Investigations into the potential cannabinoid receptor activity of this compound would involve radioligand binding assays to determine its affinity for CB1 and CB2 receptors. Functional assays, such as those measuring adenylyl cyclase activity or GTPγS binding, would then be required to characterize the compound as an agonist, antagonist, or inverse agonist.

Table 2: Cannabinoid Receptor Activity Profile of a Related Bicyclic Compound This table presents data for a known CB2 antagonist for illustrative purposes.

Receptor Compound Assay Type Activity (Ki, nM) Functional Effect Reference
CB1 SR144528 Binding >1000 - nih.gov

Enzyme Inhibition/Activation Assays (e.g., HIV-1 RT)

The benzylpiperazine scaffold has been explored in the design of inhibitors for various enzymes, including HIV-1 reverse transcriptase (RT). HIV-1 RT is a crucial enzyme for the replication of the human immunodeficiency virus. nih.gov Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its activity. nih.gov

Several studies have reported on 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives as inhibitors of HIV-1 RT. nih.gov For instance, certain compounds in this class have shown IC50 values in the micromolar range against the enzyme. nih.gov These findings highlight the potential of the benzylpiperazine core in the development of HIV-1 RT inhibitors.

To assess the potential of this compound as an HIV-1 RT inhibitor, in vitro enzyme inhibition assays would be necessary. These assays typically measure the activity of the recombinant enzyme in the presence of varying concentrations of the test compound to determine its half-maximal inhibitory concentration (IC50).

Table 3: HIV-1 RT Inhibitory Activity of Related Benzylpiperazine Derivatives This table includes data for related compounds to illustrate potential activity.

Compound ID Structure HIV-1 RT IC50 (µM) Reference
7k 2-(benzyl(4-chlorophenyl)amino)-1-(4-(4-fluorobenzoyl)piperazin-1-yl)ethanone 14.18 nih.gov

Cellular Mechanism of Action Studies (In Vitro)

Understanding how a compound affects cellular processes is crucial for elucidating its mechanism of action and therapeutic potential.

Investigation of Cellular Pathways and Signaling Cascades

Should initial screening and binding studies identify a primary target for this compound, subsequent in vitro cellular studies would be essential to understand its impact on downstream signaling pathways.

For example, if the compound is found to be a muscarinic M3 receptor antagonist, cellular assays could investigate its effect on phosphoinositide hydrolysis, a key signaling event downstream of M3 receptor activation. Similarly, if it modulates cannabinoid receptors, its influence on cyclic AMP (cAMP) levels could be assessed.

In a different context, a study on a piperazine-derived compound, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl) -1H-indole-2- carboxamide (HJZ-12), demonstrated that it could induce apoptosis in a human benign prostatic hyperplasia cell line (BPH-1). nih.gov Further investigation using RNA-Seq analysis identified several anti-apoptotic genes that were dysregulated, suggesting a complex mechanism of action involving multiple signaling pathways. nih.gov This highlights how in vitro cellular studies, coupled with modern analytical techniques, can unravel the intricate cellular effects of a compound.

To probe the cellular mechanisms of this compound, a variety of cell-based assays would be employed depending on the identified target. These could include reporter gene assays, Western blotting to assess protein expression and phosphorylation status, and high-content imaging to analyze morphological changes and protein localization.

Studies on Cytotoxic Effects in Cell Lines (excluding clinical efficacy)

Derivatives based on the benzylpiperazine structure have been the subject of numerous in vitro studies to determine their potential as anticancer agents. These investigations typically involve screening the compounds against a panel of human cancer cell lines to measure their cytotoxic or growth-inhibitory effects.

One area of significant research involves conjugating the piperazine moiety to other known bioactive scaffolds. For instance, novel vindoline-piperazine conjugates, where substituted benzylpiperazine groups were attached to the vindoline (B23647) framework, demonstrated potent antiproliferative effects. nih.gov Specifically, a derivative containing a [4-(trifluoromethyl)benzyl]piperazine component was highly effective against the breast cancer MDA-MB-468 cell line, with a 50% growth inhibition (GI₅₀) value of 1.00 μM. nih.gov Another potent agent, a 1-bis(4-fluorophenyl)methyl piperazine derivative, showed outstanding cytotoxic activity with GI₅₀ values below 2 μM across almost all tested cell lines, particularly those for colon, CNS, melanoma, renal, and breast cancers. nih.gov

Similarly, studies on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives revealed significant cytotoxic activity against a range of cancer cell lines, including those from breast (MCF7, BT20, T47D), liver (HEPG2, HUH7), and colon (HCT-116). mdpi.comunimi.it The growth inhibition for these compounds was observed in the micromolar range, with some derivatives showing greater potency than the standard chemotherapeutic agent 5-fluorouracil. mdpi.com Further research into arylpiperazine derivatives has identified compounds with strong cytotoxic activities against human prostate cancer cell lines (LNCaP and DU145), with some exhibiting IC₅₀ values below 5 μM. mdpi.com

The data from these studies highlight the potential of the benzylpiperazine scaffold as a component of cytotoxic agents. The specific substitutions on both the benzyl (B1604629) and piperazine rings play a crucial role in determining the potency and selectivity of these compounds against different cancer cell types.

Table 1: In Vitro Cytotoxic Activity of Selected Benzylpiperazine Derivatives

Compound Derivative Cell Line Measurement Value (µM)
[4-(Trifluoromethyl)benzyl]piperazine-vindoline conjugate MDA-MB-468 (Breast) GI₅₀ 1.00 nih.gov
1-Bis(4-fluorophenyl)methyl piperazine-vindoline conjugate HOP-92 (Lung) GI₅₀ 1.35 nih.gov
Arylpiperazine derivative 9 LNCaP (Prostate) IC₅₀ < 5 mdpi.com
Arylpiperazine derivative 15 LNCaP (Prostate) IC₅₀ < 5 mdpi.com
Arylpiperazine derivative 8 DU145 (Prostate) IC₅₀ 8.25 mdpi.com
1-(4-Chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine Multiple Breast Cancer Lines GI₅₀ 0.31 - 120.52 unimi.it

Antimicrobial Activity Evaluation (In Vitro)

The piperazine nucleus is a well-established pharmacophore in the development of antimicrobial agents, effective against a variety of pathogens including bacteria and fungi. humanjournals.comresearchgate.net The structural versatility of piperazine allows it to be incorporated into different molecular frameworks to target microbial processes. ijbpas.com

Studies on phenothiazine-piperazine derivatives have shown good antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov However, these specific derivatives showed no activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.gov In contrast, other research focusing on different piperazine hybrids has demonstrated significant activity against Gram-negative strains. researchgate.net

The antimicrobial potential of piperazine derivatives has also been explored against fungi. For example, the aforementioned phenothiazine (B1677639) derivatives exhibited good antifungal activity against Aspergillus species but were inactive against Candida albicans. nih.gov The design of novel piperazine derivatives is an active area of research, with molecular docking studies being used to predict their binding to microbial targets and guide synthesis. nih.gov This approach has led to the development of compounds with potent activity against a panel of bacterial and fungal strains, including K. pneumoniae, A. baumannii, and C. neoformans. nih.gov

Table 2: In Vitro Antimicrobial Spectrum of Piperazine Derivatives

Compound Class Pathogen Activity Level
Phenothiazine-piperazines Staphylococcus aureus (Gram-positive) Good nih.gov
Phenothiazine-piperazines Bacillus subtilis (Gram-positive) Good nih.gov
Phenothiazine-piperazines Escherichia coli (Gram-negative) No activity nih.gov
Phenothiazine-piperazines Pseudomonas aeruginosa (Gram-negative) No activity nih.gov
Phenothiazine-piperazines Aspergillus species (Fungus) Good nih.gov
Phenothiazine-piperazines Candida albicans (Fungus) No activity nih.gov
General Piperazine Derivatives Mycobacterium tuberculosis Potent researchgate.net
Quinolinyloxy-piperazinyl-triazines Shigella flexneri Active researchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. For derivatives of this compound, this involves systematically altering different parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties. researchgate.neteurekaselect.com

Design Principles for Modulating Activity

The design of novel piperazine derivatives is often guided by a multi-target directed ligand (MTDL) strategy, where different structural components are chosen to interact with multiple biological targets simultaneously. mdpi.comresearchgate.net The piperazine ring itself is a key building block due to its ability to improve water solubility and bioavailability, crucial pharmacokinetic properties. nih.govresearchgate.net

Key design principles include:

Scaffold Hopping and Hybridization: Combining the piperazine core with other known pharmacophores, such as natural products (e.g., vindoline, bile acids) or other heterocyclic systems (e.g., quinoline, thiazole), is a common strategy to create hybrid molecules with enhanced or novel activities. nih.govnih.govmdpi.com

Linker Modification: The nature of the chemical linker connecting the piperazine ring to other parts of the molecule can be varied to achieve optimal spacing and flexibility for binding to a biological target. mdpi.com

Improving Physicochemical Properties: Modifications are often made to balance lipophilicity and polarity, which influences absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.net The two nitrogen atoms in the piperazine ring offer sites for modification that can significantly impact these properties. researchgate.net

Influence of Substitution Patterns on Biological Interaction

The specific atoms or chemical groups attached to the benzyl and piperazine rings have a profound impact on biological activity.

Substitutions on the Benzyl Ring: In studies of vindoline-piperazine conjugates, the presence of a trifluoromethyl group at the para-position of the benzyl ring (e.g., [4-(trifluoromethyl)benzyl]piperazine) led to highly potent cytotoxic activity. nih.gov Similarly, replacing the single benzyl ring with a bis(4-fluorophenyl)methyl group also resulted in outstanding cytotoxicity. nih.gov This suggests that electron-withdrawing groups and increased lipophilicity in this part of the molecule can enhance anticancer effects.

Substitutions on the Piperazine Ring: SAR studies on arylpiperazine derivatives as cytotoxic agents against prostate cancer cells revealed that the nature of the aryl group directly attached to the piperazine nitrogen is critical. For example, a phenylpiperazine derivative showed significantly decreased activity against DU145 cells compared to a benzylpiperazine derivative. mdpi.com

Core Structure Comparison: In research on sigma receptor ligands, replacing a piperidine (B6355638) ring with a piperazine ring in 1-aralkyl-4-benzyl structures suggested a different binding mode at the receptor. nih.govebi.ac.uk This highlights that even subtle changes in the core heterocyclic ring can dramatically alter biological interactions.

These SAR findings demonstrate that systematic modification of substitution patterns is a powerful tool for optimizing the biological profile of benzylpiperazine derivatives.

Role as a Chemical Probe in Biological Systems

Beyond their direct therapeutic potential, molecules with a piperazine core are valuable as chemical probes—tools designed to study biological systems. The piperazine scaffold's ability to be incorporated into larger molecules without drastically altering their core function, while improving properties like solubility, makes it suitable for this purpose.

Piperazine derivatives can be modified to include reporter tags, such as fluorescent groups or biotin, allowing for the visualization and isolation of their biological targets. The piperazine moiety can serve as a flexible and robust linker, connecting a pharmacologically active headgroup to a functional tag. This approach is crucial for understanding drug-protein interactions and elucidating mechanisms of action. mdpi.com

For example, piperazine-fused cyclic disulfides have been developed as high-performance, reduction-responsive probes for studying thiol/disulfide redox biology in living cells. These probes are designed to be stable until they interact with specific cellular reductants, at which point they undergo a chemical transformation that releases a fluorescent reporter. This allows researchers to monitor specific redox activities within the cell in real-time.

While this compound itself is not prominently cited as a specific chemical probe, the broader class of piperazine derivatives serves as a versatile platform for the design of such tools, contributing significantly to chemical biology and drug discovery. researchgate.net

Potential Applications in Advanced Materials and Chemical Biology

Exploration in Material Science

There is currently no available scientific literature detailing the exploration of 1-Benzyl-4-(bicyclo[2.2.1]hept-2-yl)piperazine in the field of material science.

Development of Novel Polymers or Nanomaterials

Application as Synthons for Complex Molecule Construction

An exhaustive search did not reveal any instances where this compound has been utilized as a synthon or building block in the construction of more complex molecules. While both the bicyclo[2.2.1]heptane skeleton and the benzylpiperazine moiety are recognized as valuable synthons in organic chemistry for the synthesis of a wide range of biologically active compounds and other complex molecular architectures, the title compound itself does not appear in the literature as a starting material or intermediate for such purposes.

Role in Catalyst Design and Organocatalysis

There is no evidence in the current body of scientific literature to suggest that this compound has been investigated for a role in catalyst design or organocatalysis. The presence of nitrogen atoms in the piperazine (B1678402) ring could theoretically allow for its use as a ligand in metal-based catalysis or as a basic site in organocatalysis. However, no studies have been published that explore this potential.

Future Directions and Research Perspectives

Development of Novel Synthetic Strategies for Analogues

The future development of analogues of 1-Benzyl-4-(bicyclo[2.2.1]hept-2-yl)piperazine will heavily rely on the innovation of novel synthetic strategies. The bicyclo[2.2.1]heptane framework provides a rigid and structurally diverse core that is of significant interest in medicinal chemistry. fiveable.meresearchgate.net Current synthetic approaches to similar bicyclic systems often involve multi-step procedures. researchgate.net Future research should focus on developing more efficient and stereoselective synthetic routes.

Key areas for exploration include:

Asymmetric Synthesis: Developing enantiomerically pure forms of this compound is crucial, as different stereoisomers can exhibit varied biological activities. Future synthetic strategies should aim to establish stereoselective and asymmetric methods.

Combinatorial Chemistry: The generation of a library of analogues with diverse substitutions on both the benzyl (B1604629) and bicyclo[2.2.1]heptane rings could be accelerated through combinatorial synthesis approaches. This would enable a more rapid exploration of the structure-activity relationship (SAR).

Flow Chemistry: The use of flow chemistry could offer advantages in terms of safety, scalability, and reaction optimization for the synthesis of these analogues.

Novel Cyclization Methods: Research into new catalytic systems for the construction of the bicyclo[2.2.1]heptane ring or the piperazine (B1678402) ring could lead to more efficient and environmentally friendly synthetic pathways. nih.gov

Synthetic ApproachPotential AdvantagesKey Research Focus
Asymmetric SynthesisProduction of enantiomerically pure compounds with specific biological activities.Development of chiral catalysts and auxiliaries.
Combinatorial ChemistryRapid generation of a diverse library of analogues for high-throughput screening.Solid-phase and solution-phase parallel synthesis.
Flow ChemistryImproved reaction control, safety, and scalability.Optimization of reaction conditions in microreactors.
Novel Cyclization MethodsIncreased efficiency and sustainability of the synthesis.Exploration of new transition metal catalysts and organocatalysts.

Advanced Computational Approaches for Structure-Based Design

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound, these approaches can provide valuable insights into its potential biological targets and guide the design of more potent and selective analogues. rsc.org

Future computational research should focus on:

Molecular Docking: Docking studies can predict the binding modes of this compound and its analogues to the active sites of various proteins. nih.gov This can help in identifying potential biological targets and understanding the molecular basis of their interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the structural features of the analogues and their biological activities. researchgate.net This can be used to predict the activity of new, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the ligand-receptor interactions, revealing the conformational changes that occur upon binding. rsc.org This can help in understanding the mechanism of action and in designing analogues with improved binding affinities.

Pharmacophore Modeling: This approach can be used to identify the essential structural features required for biological activity, which can then be used to design new compounds with similar or improved properties.

Broadening the Scope of Biological Target Screening

The piperazine moiety is a common scaffold in many biologically active compounds, targeting a wide range of receptors and enzymes. nih.gov The unique combination of this heterocycle with the rigid bicyclo[2.2.1]heptane core in this compound suggests that it may interact with a variety of biological targets.

Future research should involve a broad screening of this compound and its analogues against a diverse panel of biological targets, including:

G-Protein Coupled Receptors (GPCRs): Many piperazine-containing drugs target GPCRs, such as dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Screening against a panel of GPCRs could reveal novel activities for this compound class.

Ion Channels: The modulation of ion channels is another important therapeutic area where piperazine derivatives have shown promise.

Enzymes: Screening against various enzyme families, such as kinases and proteases, could identify novel inhibitors with therapeutic potential.

Sigma Receptors: Piperidine (B6355638) and piperazine-based compounds have shown high affinity for sigma receptors, which are implicated in various neurological disorders. rsc.orgrsc.org

A systematic screening approach, coupled with the computational methods described above, will be crucial in identifying the most promising therapeutic applications for this class of compounds.

Target ClassRationale for ScreeningPotential Therapeutic Areas
G-Protein Coupled Receptors (GPCRs)Piperazine is a known GPCR-targeting scaffold.CNS disorders, cardiovascular diseases.
Ion ChannelsPotential for novel modulatory activity.Pain, epilepsy, cardiac arrhythmias.
EnzymesThe rigid scaffold may confer selectivity.Cancer, inflammation, infectious diseases.
Sigma ReceptorsStructural similarities to known sigma receptor ligands. rsc.orgrsc.orgNeurodegenerative diseases, psychiatric disorders.

Integration of Omics Technologies for Mechanistic Elucidation

To gain a deeper understanding of the biological effects of this compound and its analogues, the integration of "omics" technologies will be essential. These technologies can provide a global view of the molecular changes that occur in cells or organisms upon treatment with a compound.

Future research in this area should include:

Transcriptomics (RNA-Seq): This can be used to identify changes in gene expression patterns in response to the compound, providing insights into the pathways and biological processes that are affected. frontiersin.org

Proteomics: This can be used to identify changes in protein expression and post-translational modifications, providing a more direct measure of the cellular response.

Metabolomics: This can be used to identify changes in the levels of small molecule metabolites, providing a snapshot of the metabolic state of the cell.

By integrating data from these different omics platforms, it will be possible to construct a comprehensive picture of the mechanism of action of these compounds, which can guide further optimization and development.

Exploration of New Material Science Applications

The unique structural features of this compound, particularly the rigid and well-defined geometry of the bicyclo[2.2.1]heptane core, also suggest potential applications in material science. fiveable.me

Future research could explore the use of this compound and its derivatives in the development of:

Polymers: The bicyclic unit can be incorporated into polymer backbones to create materials with enhanced thermal stability and mechanical properties. nasa.gov

Organic Electronics: The defined spatial arrangement of functional groups could be exploited in the design of organic semiconductors or other electronic materials.

Traction Drive Fluids: Bicyclo[2.2.1]heptane derivatives have been investigated for their use in traction drive fluids due to their unique physical properties. google.com

The exploration of these material science applications represents a novel and exciting direction for research on this versatile molecular scaffold.

Q & A

Q. What are the key synthetic pathways for 1-Benzyl-4-(bicyclo[2.2.1]hept-2-yl)piperazine?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Reaction of bicyclo[2.2.1]heptene derivatives with epichlorohydrin and tetramethylammonium iodide to form N-[(oxiran-2-yl)methyl]sulfonamides .
  • Step 2 : Aminolysis with benzylamine and benzylpiperazine to introduce the piperazine and benzyl moieties .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) and crystallization are common .

Q. Key Reagents :

StepReagents/Conditions
1Epichlorohydrin, tetramethylammonium iodide
2Benzylamine, benzylpiperazine, DCM

Q. Which analytical methods are critical for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity .
  • Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹) .
  • Chiral Analysis : Supercritical Fluid Chromatography (SFC) determines enantiomeric excess (e.g., 94% ee in iridium-catalyzed aminations) .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with diverse substituents?

  • Catalytic Systems : Iridium catalysts enable regio- and enantioselective amination (e.g., 57–64% yield for allylic acetates) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution kinetics .
  • Temperature Control : Reactions at 50°C balance reactivity and side-product formation .
  • Substituent Tuning : Electron-withdrawing groups (e.g., nitro in pyridine derivatives) enhance electrophilicity for nucleophilic attacks .

Q. How do structural modifications impact biological activity?

  • Piperazine Flexibility : Substitutions at the piperazine nitrogen (e.g., fluorobenzyl groups) modulate receptor binding affinity .
  • Bicyclic Rigidity : The bicyclo[2.2.1]heptene ring restricts conformational freedom, enhancing selectivity for targets like muscarinic receptors .
  • Case Study : 3-Nitropyridinyl derivatives (C₁₆H₁₈N₄O₂) exhibit antimicrobial activity due to nitro group redox properties .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound purity .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses that explain variability in IC₅₀ values .
  • Meta-Analysis : Compare datasets from analogs (e.g., 2,3-dimethoxyphenyl derivatives) to isolate substituent-specific effects .

Q. What strategies mitigate challenges in enantioselective synthesis?

  • Chiral Catalysts : Iridium complexes with phosphoramidite ligands achieve >90% ee in allylic aminations .
  • Kinetic Resolution : Use enzymes (e.g., lipases) for dynamic kinetic resolution of intermediates .
  • Stereochemical Tracking : Monitor reaction progress via circular dichroism (CD) or polarimetry .

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